Phosphomannan mannosephosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

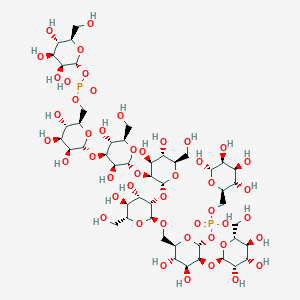

Phosphomannan mannosephosphate is a polymer.

Análisis De Reacciones Químicas

Enzymatic Cleavage by Phosphomannanase (PR-Factor)

Phosphomannanase (PR-factor), an enzyme from Bacillus circulans, selectively hydrolyzes mannosidic bonds adjacent to phosphodiester linkages in phosphomannan mannosephosphate. This activity depends on the presence of intact phosphodiester bonds:

-

Mechanism : The enzyme cleaves α-1,2 or β-1,2 mannosidic bonds near phosphodiester-linked mannose residues, releasing oligosaccharides without disrupting the phosphodiester bonds themselves .

-

Dependence on Phosphodiester Bonds :

| Phosphomannan Source | Intact Polymer (DP) | After PR-Factor Digestion (DP) | After Autohydrolysis + PR-Factor (DP) |

|---|---|---|---|

| Y-1842 | 94 | 14 | 3.0 |

| Y-2448 | 176 | 7.8 | 6.6 |

Data derived from enzymatic and acid hydrolysis experiments .

Acid Hydrolysis of Phosphodiester Bonds

Mild acid treatment (pH 2.5, 100°C) hydrolyzes α-1,6-phosphodiester bonds, converting them to phosphomonoesters and releasing oligosaccharides. Key findings include:

-

Reaction Specificity : Acid hydrolysis preferentially cleaves phosphodiester bonds over mannosidic bonds, producing smaller oligosaccharides terminated with mannose-6-phosphate .

-

Impact on Enzymatic Activity : Acid-hydrolyzed phosphomannan (lacking phosphodiester bonds) becomes resistant to PR-factor, as shown in Table 2:

| % Intact Phosphodiester Bonds | Glycosidic Bonds Split by PR-Factor (per 100 mannoses) |

|---|---|

| 100 | 8 |

| 82 | 6 |

| 48 | 4 |

| 0 | 0 |

Correlation between intact phosphodiester bonds and enzymatic activity .

Structural Insights from Hydrofluoric Acid (HF) Treatment

Hydrofluoric acid (60% HF) cleaves phosphodiester bonds in phosphomannan, releasing phosphate and altering the polymer’s solubility:

-

Phosphorus Removal : HF treatment removes 80–90% of wall-bound phosphorus, primarily from phosphodiester linkages .

-

Consequences : Loss of phosphate-rich side chains reduces interactions with cationic dyes (e.g., Alcian Blue) and destabilizes the mannan-glucan-protein matrix .

Biosynthetic and Functional Implications

-

Yeast Cell Wall Integrity : Phosphodiester bonds crosslink mannan side chains to glucan and proteins, contributing to wall rigidity. Enzymatic or chemical cleavage disrupts this network, affecting wall permeability and enzyme retention .

-

Mannan-Protein Linkages : PR-factor releases mannan-enzyme complexes (e.g., invertase) by cleaving bonds near phosphodiester-anchored proteins, suggesting a role in enzyme mobilization .

Propiedades

Fórmula molecular |

C48H84O47P2 |

|---|---|

Peso molecular |

1475.1 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-3-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[hydroxy-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] [(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C48H84O47P2/c49-1-9-17(54)26(63)33(70)42(83-9)92-40-31(68)23(60)14(89-48(40)95-97(77,78)80-7-15-21(58)25(62)32(69)41(74)82-15)6-79-46-38(29(66)19(56)11(3-51)86-46)93-47-39(30(67)20(57)12(4-52)87-47)91-44-36(73)37(24(61)13(5-53)84-44)90-43-34(71)28(65)22(59)16(88-43)8-81-96(75,76)94-45-35(72)27(64)18(55)10(2-50)85-45/h9-74H,1-8H2,(H,75,76)(H,77,78)/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47-,48-/m1/s1 |

Clave InChI |

OWDWWEADEGAIKR-KVTTWSSHSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OP(=O)(O)OC[C@@H]3[C@H]([C@@H]([C@@H]([C@H](O3)O)O)O)O)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)COP(=O)(O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC2C(C(C(OC2OP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)COP(=O)(O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.